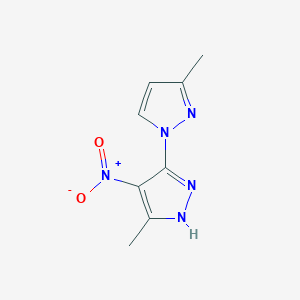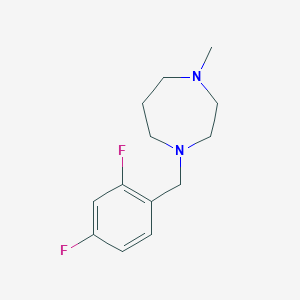![molecular formula C21H23N3O3 B5680888 N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide](/img/structure/B5680888.png)
N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide, also known as P7C3, is a small molecule compound that has been shown to promote neurogenesis and protect against neuronal death in animal models. The compound was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center, led by Dr. Andrew Pieper. Since then, P7C3 has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide is not yet fully understood, but it is believed to work by promoting the survival and proliferation of neural stem cells in the brain. N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and physiological effects:
In addition to its neuroprotective and neurogenic effects, N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide has been shown to have anti-inflammatory and anti-apoptotic effects in animal models. It has also been shown to improve mitochondrial function and reduce oxidative stress in neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide is that it is a small molecule compound that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one limitation of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide is that its mechanism of action is not yet fully understood, which makes it difficult to predict its efficacy in humans.
Direcciones Futuras
There are several potential future directions for research on N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide. One area of focus could be on developing more potent and selective analogs of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide that have improved efficacy and fewer side effects. Another area of focus could be on investigating the potential of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide for the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Finally, further research could be done to elucidate the mechanism of action of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide and to better understand its effects on neural stem cells and neurons.
Métodos De Síntesis
The synthesis of N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde and 3-bromopropene to form 2-(3-bromopropyl)-4,6-dimethoxybenzaldehyde. This intermediate is then reacted with 1H-indazole in the presence of a palladium catalyst to form N-[3-(1H-indazol-1-yl)propyl]-2-(4,6-dimethoxyphenyl)acetamide. Finally, this compound is treated with methanesulfonyl chloride and triethylamine to form N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide has been shown to have neuroprotective and neurogenic effects in animal models, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide has been shown to improve cognitive function in mice, suggesting that it may have potential applications in the treatment of cognitive disorders such as dementia and schizophrenia.
Propiedades
IUPAC Name |
N-(3-indazol-1-ylpropyl)-7-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-18-8-7-15-11-17(14-27-20(15)12-18)21(25)22-9-4-10-24-19-6-3-2-5-16(19)13-23-24/h2-3,5-8,12-13,17H,4,9-11,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRWEJCBALBKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C(=O)NCCCN3C4=CC=CC=C4C=N3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-indazol-1-yl)propyl]-7-methoxychromane-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-amino-5-ethylpyrimidin-4-yl)(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B5680813.png)

![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5680825.png)
![7-[(3,5-dimethylisoxazol-4-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5680831.png)
![1-ethyl-4-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5680839.png)
![methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5680849.png)
![5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5680857.png)


![[(3aS*,9bS*)-2-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5680905.png)
![2-[4-(2-furyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B5680916.png)
![4-(1H-imidazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5680924.png)